molecular formula C18H17FN4O2 B2544794 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzamide CAS No. 2034255-71-3

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzamide

Cat. No. B2544794
CAS RN: 2034255-71-3
M. Wt: 340.358
InChI Key: MIFRXEKJNBODSR-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "NCP-OH" and is primarily used in the field of neuroscience.

Scientific Research Applications

Anticonvulsant Activity

One study focused on the anticonvulsant effects of 4-aminobenzamides, demonstrating that compounds with benzamide functionalities can have significant impacts on seizure control. For instance, 4-amino-N-amylbenzamide showed potent activity against maximal electroshock seizures in mice, suggesting that modifications of the benzamide structure can yield compounds with potential applications in epilepsy treatment (Clark et al., 1984).

Antimicrobial and Antinociceptive Activities

Another research avenue involves synthesizing benzamide derivatives to explore their antimicrobial and antinociceptive (pain-relieving) properties. For example, derivatives of N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide were prepared, showing significant antinociceptive activity and moderate antimicrobial effects, highlighting the therapeutic potential of such compounds in pain management and infection control (Koçyiğit-Kaymakçıoğlu et al., 2008).

Vesicular Acetylcholine Transport Inhibition

Research into nonsymmetrical bipiperidyls, including modifications to the cyclohexyl ring (a structural component similar to that in the query compound), has shown that such compounds can act as inhibitors of vesicular acetylcholine transport. This indicates potential applications in developing anticholinergic agents, which could be useful in treating diseases characterized by excessive cholinergic activity (Efange et al., 1993).

Antimicrobial Analog Synthesis

A study on the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs. This suggests that fluorine-containing benzamides can be integral to developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Desai et al., 2013).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-3-1-12(2-4-13)17(24)23-14-5-7-15(8-6-14)25-18-16(11-20)21-9-10-22-18/h1-4,9-10,14-15H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFRXEKJNBODSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

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